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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for GLPG3970, a first-in-
class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in the context of other
therapeutic agents for inflammatory diseases. By presenting available experimental data,
detailed methodologies, and visualizing key biological pathways and workflows, this document
aims to facilitate an objective assessment of GLPG3970's translational potential.

Executive Summary

GLPG3970 is a selective SIK2/SIK3 inhibitor that has demonstrated a dual mechanism of
action in preclinical studies, concurrently suppressing pro-inflammatory cytokines while
enhancing the production of anti-inflammatory mediators.[1][2] This profile suggests a potential
therapeutic benefit in autoimmune and inflammatory conditions such as rheumatoid arthritis
(RA) and psoriatic arthritis (PsA). Preclinical investigations in murine models of arthritis have
shown that GLPG3970 can reduce disease severity, with efficacy at higher doses being
comparable to an anti-TNF agent.[2] However, the translation of these promising preclinical
findings into clinical efficacy has been met with challenges, as Phase 2a studies in RA and
ulcerative colitis did not meet their primary endpoints, leading to a strategic shift towards
backup compounds by the developer.[3][4] This guide will delve into the preclinical data that
supported the initial development of GLPG3970 and compare it with data from a pan-SIK
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inhibitor (YKL-05-099) and an established JAK inhibitor (Tofacitinib) to provide a
comprehensive perspective on its translational relevance.

Mechanism of Action: SIK2/SIK3 Inhibition

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family
and play a crucial role in regulating inflammatory responses in immune cells.[5][6] SIKSs,
particularly SIK2 and SIK3, phosphorylate and thereby inactivate transcriptional co-activators
such as CRTC3 (CREB-regulated transcription coactivator 3) and class lla histone
deacetylases (HDACS).[5][6] Inactivated CRTC3 and HDACSs are sequestered in the cytoplasm.
Inhibition of SIK2 and SIK3 by GLPG3970 leads to the dephosphorylation and nuclear
translocation of these transcriptional regulators. In the nucleus, dephosphorylated CRTC3
promotes the expression of anti-inflammatory cytokines like IL-10, while dephosphorylated
class lla HDACs can suppress the expression of pro-inflammatory cytokines such as TNF-a
and IL-12.[5]
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Caption: SIK2/SIK3 Signaling Pathway in Immune Cells.
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Comparative Preclinical Data

The following tables summarize the available preclinical data for GLPG3970 and its
comparators. It is important to note that these data are compiled from different studies and
direct head-to-head comparisons should be made with caution.
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In Vivo Efficacy in Murine Arthritis Models

GLPG3970 in Collagen-Induced Arthritis (CIA)[2]
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GLPG3970 in IL-23-Induced Psoriatic Arthritis (PsA) Model[2]
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Mean Clinical Score

Treatment Group Dose . .

(Arbitrary Units)
Vehicle - ~10-12
YKL-05-099 20 mg/kg ~4-6

Tofacitinib in Collagen-Induced Arthritis (CIA)[12]

Efficacy (% reduction in

Treatment Group Dosing Regimen o
arthritis score)

o Continuous subcutaneous _
Tofacitinib Dose-dependent reduction

infusion

Tofacitinib Oral once or twice daily Dose-dependent reduction

Experimental Protocols
In Vitro LPS-Stimulated Human Whole Blood Assay

This assay is designed to assess the effect of a compound on the production of inflammatory
cytokines in a physiologically relevant ex vivo system.
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Caption: Workflow for LPS-stimulated whole blood assay.

Detailed Methodology:
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e Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an
anticoagulant (e.g., heparin).[13][14][15][16][17]

o Compound Preparation: GLPG3970 is dissolved in a suitable solvent (e.g., DMSO) and
serially diluted to the desired concentrations.

 Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of
GLPG3970 or vehicle control for a specified period (e.g., 30 minutes) at 37°C.[13][17]

» Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final
concentration typically ranging from 1 ng/mL to 1 pg/mL to induce an inflammatory response.
[15]

 Incubation: The samples are incubated for a period of 4 to 24 hours at 37°C with gentle
agitation.[14][15][17]

o Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.

o Cytokine Measurement: The concentrations of TNF-a and IL-10 in the plasma supernatant
are quantified using commercially available ELISA or multiplex immunoassay (e.g., Luminex)
kits.[14]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many
pathological and immunological features with the human disease.[1][12][18][19][20]
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Methodology:

e Animals: Male DBA/1J mice, which are highly susceptible to CIA, are typically used at an
age of 8-10 weeks.[1][18]

e Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with
an emulsion of bovine or chicken type Il collagen in Complete Freund's Adjuvant (CFA).[1]
[18]
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» Booster Immunization (Day 21): A booster injection of type Il collagen emulsified in
Incomplete Freund's Adjuvant (IFA) is administered.[1][18]

o Treatment: Prophylactic or therapeutic treatment regimens can be employed. For
GLPG3970, a therapeutic regimen was used, with oral administration of the compound or
vehicle starting from day 32 and continuing until day 47.[2]

o Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week)
by scoring each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4.
The scores for all paws are summed to give a total clinical score per mouse (maximum score
of 16).[18]

» Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded
in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation,
pannus formation, and cartilage and bone erosion. A scoring system such as the Larsen
score can be used to quantify joint damage.[2]

o Biomarker Analysis: Blood samples are collected to measure serum levels of anti-type Il
collagen antibodies and inflammatory cytokines by ELISA.[2]

Discussion of Translational Relevance

The preclinical data for GLPG3970 provided a strong rationale for its development as a novel
anti-inflammatory agent. The dual mechanism of inhibiting pro-inflammatory cytokine
production (TNF-a) while promoting anti-inflammatory cytokine production (IL-10) is a desirable
feature for treating autoimmune diseases.[1] The in vivo efficacy in established arthritis models,
with a therapeutic effect comparable to an anti-TNF agent at the highest dose, further
supported its potential.[2]

However, the lack of success in Phase 2a clinical trials for rheumatoid arthritis and ulcerative
colitis highlights the significant challenges in translating preclinical findings to human diseases.
[3][4] Several factors could contribute to this discrepancy:

e Pharmacokinetics and Pharmacodynamics (PK/PD): While GLPG3970 showed a dose-
dependent effect in preclinical models, achieving and sustaining the optimal therapeutic
exposure in humans without dose-limiting toxicities may have been challenging.[4]
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o Complexity of Human Disease: The murine models of arthritis, while valuable, may not fully
recapitulate the heterogeneity and complexity of human rheumatoid arthritis and other
inflammatory conditions.

o Target Engagement in Humans: The level and duration of SIK2/SIK3 inhibition required for
clinical efficacy in humans may differ from that predicted by preclinical models.

The comparison with other SIK inhibitors, such as the pan-SIK inhibitor YKL-05-099, suggests
that targeting the SIK pathway remains a promising strategy. YKL-05-099 has also
demonstrated in vivo efficacy in inflammatory models, including a reduction in clinical scores in
a CIA model.[3][10][11] The development of more selective or next-generation SIK inhibitors
may Yyet yield clinically successful therapeutics.

Comparison with established therapies like the JAK inhibitor tofacitinib, which has a different
mechanism of action but targets overlapping cytokine pathways, provides a benchmark for
efficacy. Tofacitinib has demonstrated robust efficacy in both preclinical models and clinical
trials.[9][12][21]

Conclusion

The preclinical data for GLPG3970 showcased a promising and novel mechanism of action for
the treatment of inflammatory diseases. The compound demonstrated potent and selective
inhibition of SIK2 and SIK3, leading to a favorable immunomodulatory profile in vitro and
efficacy in in vivo models of arthritis. However, the subsequent lack of clinical efficacy
underscores the inherent risks and complexities of drug development. The preclinical data,
when viewed in isolation, provided a compelling case for clinical investigation. Yet, the
translational gap between these models and human disease proved to be a significant hurdle.
This case serves as a valuable lesson in drug development, emphasizing the need for a deep
understanding of the target biology in the context of human disease and the importance of
robust translational biomarkers to guide clinical development. The exploration of the SIK
pathway as a therapeutic target remains a valid and intriguing area for future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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